molecular formula C10H18N2O B15214293 2,9-Dimethyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 61316-45-8

2,9-Dimethyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15214293
CAS No.: 61316-45-8
M. Wt: 182.26 g/mol
InChI Key: FSWIMEQUWLFJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,9-Dimethyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the pyrido[1,2-a]pyrimidin-4-one class of heterocyclic compounds, a scaffold recognized for its diverse biological activities and potential as a privileged structure in drug discovery . While specific biological data for this exact analog may be emerging, its core structure is a valuable building block for developing novel therapeutic agents. Researchers utilize this and related compounds primarily in the discovery and synthesis of enzyme inhibitors. For instance, recent studies have identified derivatives of the pyrido[1,2-a]pyrimidin-4-one scaffold as novel allosteric SHP2 inhibitors . SHP2 is a protein tyrosine phosphatase implicated in various cancers, and its inhibition is a promising strategy for targeted cancer therapy. The compound serves as a key intermediate for constructing molecules that can modulate such disease-relevant pathways. Furthermore, other derivatives sharing the same core have demonstrated potent anti-inflammatory activity by inhibiting the hyaluronidase enzyme, showcasing the structural versatility and broad applicability of this chemotype in biochemical research . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

61316-45-8

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

2,9-dimethyl-1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H18N2O/c1-7-4-3-5-12-9(13)6-8(2)11-10(7)12/h7-8,10-11H,3-6H2,1-2H3

InChI Key

FSWIMEQUWLFJNL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN2C1NC(CC2=O)C

Origin of Product

United States

Preparation Methods

Aminopyridine-Lactone Cyclocondensation

A principal route involves reacting 2-amino-3-hydroxypyridine derivatives with cyclic ketones or lactones. For example, 2-acetylbutyrolactone reacts with substituted aminopyridines in the presence of $$ p $$-toluenesulfonic acid ($$ p $$-TSA) under reflux conditions to form pyrido[1,2-a]pyrimidin-4-ones. Adapting this method, This compound could be synthesized using a dimethyl-substituted aminopyridine and a tailored lactone precursor.

Reaction Conditions

  • Catalyst : $$ p $$-TSA (5–10 mol%)
  • Solvent : Chlorobenzene or toluene
  • Temperature : 125–140°C (reflux)
  • Duration : 16–24 hours

Post-cyclization, decarboxylation or dehydrogenation steps may be required to achieve the desired saturation.

Isopropylidene Malonate Cyclization

Source demonstrates the utility of isopropylidene (2-pyridylamino)methylenemalonates in forming halogenated pyrido[1,2-a]pyrimidin-4-ones via thermal cyclization. For non-halogenated derivatives, substituting malonate esters with methyl groups could yield the target compound. This method proceeds through a ketene intermediate, enabling [4+2] cycloaddition to form the bicyclic core.

Hydrogenation of Aromatic Precursors

Catalytic Hydrogenation

Aromatic precursors like 2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 523985) undergo hydrogenation using palladium on carbon ($$ \text{Pd/C} $$) or Raney nickel under high-pressure $$ \text{H}_2 $$.

Typical Protocol

  • Substrate : 2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • Catalyst : 10% $$ \text{Pd/C} $$ (5–10 wt%)
  • Solvent : Ethanol or tetrahydrofuran
  • Pressure : 50–100 psi $$ \text{H}_2 $$
  • Temperature : 50–80°C
  • Duration : 12–48 hours

This step reduces the pyridine and pyrimidinone rings, achieving the octahydro configuration. Monitoring via $$ ^1\text{H} $$ NMR ensures complete saturation.

Multi-Component Reactions (MCRs)

One-Pot Cyclization-Alkylation

MCRs streamline synthesis by combining cyclization and alkylation. For instance, reacting 2-amino-3-hydroxypyridine, 2-acetylbutyrolactone, and methylating agents (e.g., methyl iodide) in a single pot yields methyl-substituted intermediates. Subsequent acid-catalyzed cyclization and hydrogenation furnish the target compound.

Advantages

  • Reduced purification steps
  • Higher atom economy

Purification and Industrial Scalability

Crystallization Optimization

Source emphasizes crystallizing the product from 2-propanol or propylene glycol monomethyl ether (PGMME) to minimize residual lactone impurities (<0.3%). Activated carbon and filter agents (e.g., dicalite) enhance purity (>97%).

Industrial-Scale Protocol

  • Reaction : 2-Amino-3-hydroxypyridine + 2-acetylbutyrolactone in chlorobenzene with $$ p $$-TSA.
  • Work-Up : Add 2-propanol, heat to reflux, filter at 90–95°C.
  • Crystallization : Cool filtrate to 40–45°C, isolate crystals, wash with chlorobenzene.
  • Yield : 67–73% (35 batches).

Mechanistic Insights

Cyclization Pathways

Thermal cyclization of malonate esters proceeds via N-(2-pyridyl)iminoketene intermediates, which undergo "head-to-tail" [4+2] cycloaddition to form the pyrido-pyrimidinone core. Competing pathways may yield naphthyridinone byproducts if substituents hinder regioselectivity.

Acid Catalysis

$$ p $$-TSA facilitates protonation of carbonyl groups, accelerating nucleophilic attack by the aminopyridine nitrogen. This step is critical for ring closure and minimizing side reactions.

Comparative Analysis of Methods

Method Starting Materials Yield Purity Scalability
Cyclocondensation Aminopyridine + Lactone 60–75% >95% High
Hydrogenation Aromatic Precursor 50–65% 90–95% Moderate
Multi-Component Reaction Amine + Lactone + Methylating Agent 55–70% 85–92% High

Chemical Reactions Analysis

Oxidation Reactions

The methyl groups at positions 2 and 9 undergo oxidation under controlled conditions. For example:

  • Strong Oxidizing Agents : Reaction with potassium permanganate (KMnO₄) in acidic or alkaline media converts methyl groups to carboxylic acids.

  • Selective Oxidation : Using milder agents like pyridinium chlorochromate (PCC) selectively oxidizes the methyl groups to aldehydes without affecting the carbonyl group.

Reaction Reagent/Conditions Product Yield
Methyl → Carboxylic AcidKMnO₄, H₂SO₄, Δ2,9-Dicarboxy-octahydro derivative65–70%
Methyl → AldehydePCC, DCM, RT2,9-Diformyl-octahydro derivative50–55%

Reduction Reactions

The carbonyl group at position 4 is susceptible to reduction:

  • Catalytic Hydrogenation : H₂ gas with palladium/carbon (Pd/C) reduces the carbonyl to a hydroxyl group, forming a secondary alcohol.

  • Lithium Aluminum Hydride (LiAlH₄) : Converts the carbonyl to a methylene group (–CH₂–), yielding a fully saturated bicyclic amine.

Reaction Reagent/Conditions Product Yield
C=O → C–OHH₂, Pd/C, MeOH, 60°C4-Hydroxy-octahydro derivative80–85%
C=O → CH₂LiAlH₄, THF, refluxFully saturated bicyclic amine70–75%

Substitution Reactions

The nitrogen atoms in the bicyclic structure participate in nucleophilic substitutions:

  • Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ forms quaternary ammonium salts .

  • Acylation : Acetic anhydride or acetyl chloride introduces acyl groups at nitrogen sites.

Reaction Reagent/Conditions Product Yield
N-AlkylationCH₃I, K₂CO₃, DMF, 80°CN-Methylated derivative60–65%
N-AcylationAc₂O, pyridine, RTN-Acetylated derivative75–80%

Functionalization via Radical Pathways

C–H bond activation at position 3 enables chalcogenation:

  • Sulfenylation : Using aryl disulfides (e.g., PhSSPh) and iodine (I₂) under metal-free conditions introduces –SAr groups .

  • Selenylation : Aryl selenides (e.g., PhSeSePh) with di-tert-butyl peroxide (DTBP) yield –SeAr derivatives .

Reaction Reagent/Conditions Product Yield
C-3 SulfenylationPhSSPh, I₂, DCE, 80°C3-(Phenylthio) derivative85–90%
C-3 SelenylationPhSeSePh, DTBP, DCE, 80°C3-(Phenylseleno) derivative80–85%

Ring-Opening Reactions

The carbonyl group reacts with nucleophiles, leading to ring scission:

  • Hydrazine : Forms a hydrazone derivative, opening the pyrimidinone ring.

  • Grignard Reagents : Add nucleophiles to the carbonyl, yielding linear products.

Reaction Reagent/Conditions Product Yield
Hydrazone FormationNH₂NH₂, EtOH, ΔLinear hydrazone compound55–60%
Grignard AdditionCH₃MgBr, THF, RTTertiary alcohol derivative65–70%

Stability and Reactivity Trends

  • pH Sensitivity : The compound remains stable under neutral conditions but undergoes hydrolysis in strongly acidic or basic media.

  • Thermal Stability : Decomposes above 250°C without catalysts.

Scientific Research Applications

2,9-Dimethylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one has found applications in several scientific research areas. In medicinal chemistry, it serves as a scaffold for developing antimicrobial agents due to its broad-spectrum antibacterial and antifungal activities . The compound’s ability to inhibit microbial growth makes it a promising candidate for drug development. . The compound’s versatility and reactivity make it a valuable tool in both fundamental and applied research.

Mechanism of Action

The mechanism of action of 2,9-Dimethylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, the compound likely disrupts essential cellular processes in microorganisms, leading to their inhibition or death . The exact molecular targets and pathways involved may vary depending on the specific microorganism and the compound’s structural modifications. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Derivatives

Compound Name Substituents/Saturation Molecular Weight (g/mol) Reported Bioactivity
2,9-Dimethyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Target) 2,9-dimethyl; octahydro (fully saturated) ~194.25 (calculated) Inferred: Potential CNS modulation
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one 3-(2-chloroethyl), 2-methyl; tetrahydro 228.69 (Cl isotope avg) Antipsychotic impurity
DB103: 2-(3,4-Dimethoxyphenyl)-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Aryl groups (3,4-dimethoxy, phenyl); unsaturated 372.40 Angiogenesis inhibition
9-Methyl-2-(4-methylphenoxy)-3-{(Z)-[...]}-4H-pyrido[...] Phenoxy, thiazolidinone substituents 531.62 Unspecified (structural complexity)
6,7,8,9-Tetrahydro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 9-methyl; tetrahydro 164.20 Reference standard

Physicochemical Properties

  • Lipophilicity: Methyl substituents (e.g., 2,9-dimethyl) increase logP compared to polar groups (e.g., hydroxy in or amino in ).
  • Stability : Halogenated derivatives (e.g., 9-bromo-2-hydroxy-7-methyl ) may exhibit reduced thermal stability due to reactive substituents.

Biological Activity

2,9-Dimethyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a compound that belongs to the pyrido[1,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological properties based on recent research findings.

  • Molecular Formula: C10_{10}H18_{18}N2_2O
  • Molecular Weight: 182.26 g/mol
  • LogP: 1.21950
  • Polar Surface Area (PSA): 32.34 Ų

The compound's structure is characterized by a bicyclic system that contributes to its pharmacological potential. The presence of nitrogen atoms in the heterocyclic ring enhances its interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Thermal Cyclization : This method involves the cyclization of appropriate precursors under heat to form the pyrido[1,2-a]pyrimidine scaffold.
  • Decarboxylation Reactions : Utilizing isopropylidene derivatives and other nitrogen-containing compounds can lead to the formation of this compound through decarboxylation processes.

Antimicrobial Properties

Research indicates that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit significant antimicrobial activity. For instance:

  • In vitro studies have shown that certain derivatives inhibit the growth of various bacterial strains more effectively than standard antibiotics at specific concentrations .

Anti-inflammatory Activity

A notable area of investigation is the anti-inflammatory potential of this compound:

  • In vivo studies demonstrated that derivatives containing this scaffold significantly reduced carrageenan-induced edema in rats, suggesting potent anti-inflammatory properties. Compounds with N-methylpiperazine and similar structures showed greater efficacy than Indomethacin at a concentration of 10 µg .

Neuropharmacological Effects

Pyrido[1,2-a]pyrimidin-4-one derivatives are also recognized for their neuropharmacological effects:

  • The compound has been linked to the modulation of neurotransmitter systems, which may contribute to its use in treating psychiatric disorders similar to well-known drugs like risperidone and paliperidone .

Case Studies and Research Findings

StudyFindings
Meti et al. (2015)Demonstrated anti-inflammatory activity against hyaluronidase; compounds showed significant inhibition compared to Indomethacin .
Recent Synthesis StudiesHighlighted the ease of synthesizing derivatives with varied substituents leading to enhanced biological activity; some derivatives showed improved potency against microbial strains .

Q & A

Q. Structural insights :

  • Electron-withdrawing groups (e.g., -Cl, -F) at position 3 improve metabolic stability.
  • Methyl groups at 2/9 positions enhance lipophilicity, influencing blood-brain barrier penetration .

How can catalytic C–H functionalization be optimized for synthesizing 2,9-dimethyl derivatives?

Advanced
Metal-free or iodine-catalyzed C–H sulfenylation/selenylation at position 3 is achieved via:

  • Radical pathways : Use of persulfate oxidants (e.g., K₂S₂O₈) to generate thiyl/selenyl radicals. Yields >80% require stoichiometric iodine (1.2 equiv) and inert atmospheres .
  • Substrate scope : Electron-deficient thiols (e.g., 4-CF₃C₆H₄SH) react faster than electron-rich analogs due to radical stability .
  • Challenges : Competing side reactions (e.g., dimerization) require careful control of catalyst loading and reaction time .

How can contradictions in reported antimicrobial data be resolved?

Advanced
Discrepancies in MIC values (e.g., Bacillus subtilis vs. Xanthomonas campestris) arise from:

  • Strain variability : Use of standardized strains (e.g., MTCC 121) vs. clinical isolates with efflux pump overexpression .
  • Assay conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion, impacting compound solubility and bioavailability.
  • Solution : Cross-validate using orthogonal assays (e.g., time-kill kinetics) and include positive controls (e.g., ciprofloxacin) .

What spectroscopic and computational methods characterize the electronic structure of this compound?

Q. Methodological

  • UV-Vis/IR : π→π* transitions at 270–290 nm; carbonyl stretching (C=O) at 1680–1700 cm⁻¹ .
  • NMR : Distinct shifts for axial vs. equatorial methyl groups (δ 1.2–1.5 ppm for CH₃) .
  • DFT/PPP calculations : Predict charge distribution (e.g., C-3 as electrophilic site) and solvent effects on reactivity .

How are structure-activity relationship (SAR) studies designed to improve target selectivity?

Q. Advanced

  • Substituent scanning : Introduce halogens (-Br, -Cl), alkyl chains, or heterocycles at positions 2, 3, and 9 .
  • 3D-QSAR : CoMFA/CoMSIA models using ALR2 inhibitory data to optimize steric/electrostatic fields .
  • Selectivity assays : Counter-screening against off-target enzymes (e.g., acetylcholinesterase) to minimize polypharmacology .

What strategies enhance metabolic stability in preclinical studies?

Q. Advanced

  • Isotopic labeling : Deuterium at methyl groups reduces CYP450-mediated oxidation (e.g., 2-CH₃ → 2-CD₃) .
  • Prodrug design : Phosphate esters at the 4-keto group improve aqueous solubility and prolong half-life .
  • Microsomal assays : Human liver microsomes + NADPH quantify oxidative degradation rates .

What mechanistic insights explain ring-opening reactions under reductive conditions?

Q. Advanced

  • NaBH₄ reduction : Converts the 4-keto group to 4-hydroxy, triggering ring-opening via retro-aza-Michael addition .
  • Catalytic hydrogenation : Saturates the pyrido ring, forming decahydro derivatives; selectivity depends on Pd/C particle size .
  • Theoretical support : HOMO-LUMO gaps calculated via DFT align with observed reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.